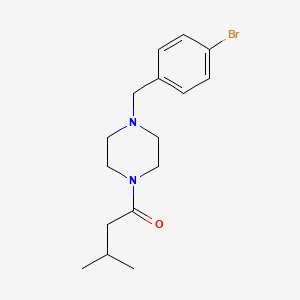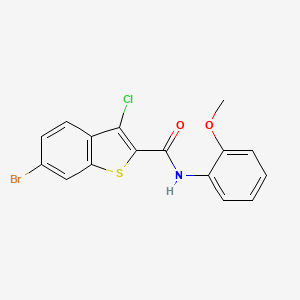
N-1H-benzimidazol-2-yl-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1H-benzimidazol-2-yl-9H-xanthene-9-carboxamide, commonly known as BX, is a fluorescent dye that has been widely used in scientific research applications. It is a versatile dye that can be used to label proteins, lipids, and nucleic acids, making it a valuable tool in various fields of biology and chemistry.
Mécanisme D'action
The mechanism of action of BX involves its ability to bind to specific molecules and emit light upon excitation with a suitable wavelength. BX has a high quantum yield, which means that it can efficiently convert absorbed light into emitted light. This property makes BX a valuable tool for imaging and detection in biological systems.
Biochemical and Physiological Effects
BX has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vivo and in vitro without causing any harm to the biological system under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BX in lab experiments include its high quantum yield, low toxicity, and versatility in labeling various biomolecules. However, the limitations of using BX include its susceptibility to photobleaching, which can limit its use in long-term imaging experiments. BX is also sensitive to pH and temperature changes, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of BX in scientific research. One direction is the development of new synthetic methods for BX that can improve its fluorescence properties and reduce its limitations. Another direction is the use of BX in combination with other fluorescent dyes to improve imaging and detection in biological systems. Finally, the use of BX in live-cell imaging experiments can provide valuable insights into the dynamics and function of biomolecules in living organisms.
Méthodes De Synthèse
The synthesis of BX involves the condensation of 2-aminobenzimidazole with 9H-xanthen-9-one in the presence of a suitable catalyst. The resulting compound is then subjected to further chemical reactions to obtain the final product. The synthesis of BX is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BX has been widely used in scientific research applications due to its unique fluorescent properties. It has been used to label proteins, lipids, and nucleic acids in various biological systems. BX has also been used to study the localization and dynamics of membrane proteins, the trafficking of intracellular vesicles, and the structure and function of nucleic acids.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(24-21-22-15-9-3-4-10-16(15)23-21)19-13-7-1-5-11-17(13)26-18-12-6-2-8-14(18)19/h1-12,19H,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEBJOUVYWWRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5751905.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)



![3-methyl-1H-pyrazole-4,5-dione 4-[(2,5-dimethoxyphenyl)hydrazone]](/img/structure/B5751956.png)
![6-(2-methylphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5751959.png)



![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)

